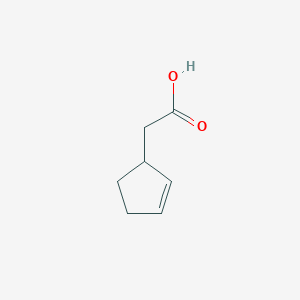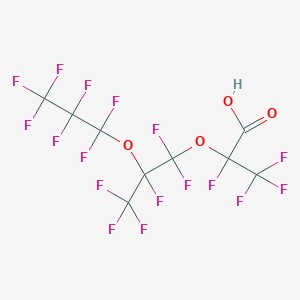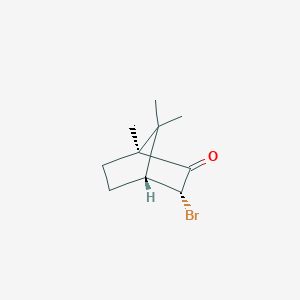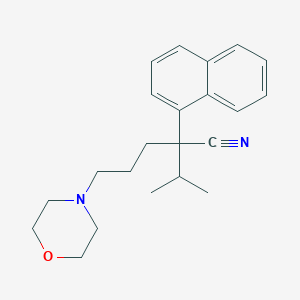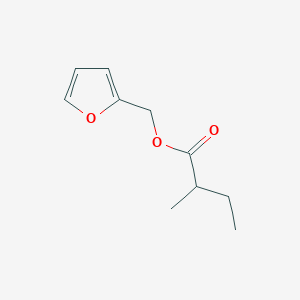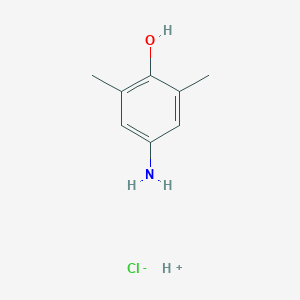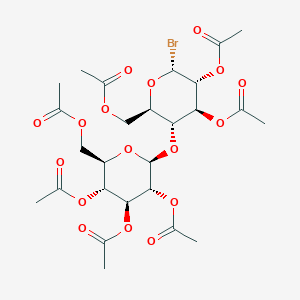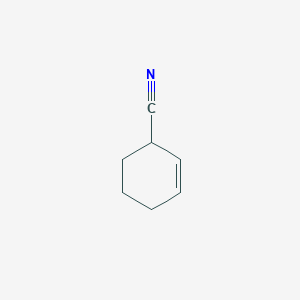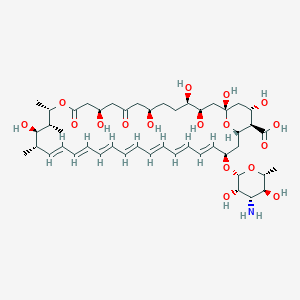
Mycoheptin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycoheptin is a natural product that has been isolated from the fermentation broth of Streptomyces sp. ATCC 29253. It is a cyclic depsipeptide that consists of 10 amino acid residues and a β-hydroxy acid. Mycoheptin has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of mycoheptin is not fully understood, but it is believed to involve the inhibition of protein synthesis. Mycoheptin has been shown to bind to the ribosome, which is responsible for protein synthesis, and inhibit its activity. This leads to the accumulation of incomplete or truncated proteins, which can induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its antitumor activity, mycoheptin has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Mycoheptin has also been found to exhibit anti-inflammatory activity, which could be useful for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of mycoheptin is its potent antitumor activity, which makes it a promising candidate for cancer treatment. Another advantage is its ability to inhibit the growth of bacteria and fungi, which could be useful for the development of new antibiotics. However, one limitation of mycoheptin is its low yield, which can make it difficult to obtain large quantities of the compound for research purposes.
Direcciones Futuras
There are several future directions for research on mycoheptin. One direction is the development of new synthesis methods to increase the yield of the compound. Another direction is the investigation of the mechanism of action of mycoheptin, which could lead to the development of new cancer treatments. Additionally, research could be conducted to explore the potential use of mycoheptin as an antibiotic or anti-inflammatory agent. Overall, mycoheptin has the potential to be a valuable compound for a variety of scientific research applications.
Métodos De Síntesis
Mycoheptin can be synthesized using a combination of solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The SPPS method involves the stepwise addition of amino acids to a solid support, while the solution-phase method involves the synthesis of the peptide in solution. Both methods have been used successfully to synthesize mycoheptin, with yields ranging from 2-10%.
Aplicaciones Científicas De Investigación
Mycoheptin has been extensively studied for its antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Mycoheptin has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
Propiedades
Número CAS |
12609-89-1 |
|---|---|
Nombre del producto |
Mycoheptin |
Fórmula molecular |
C47H71NO17 |
Peso molecular |
922.1 g/mol |
Nombre IUPAC |
(1S,3R,4R,7R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,11,17,37-heptahydroxy-15,16,18-trimethyl-9,13-dioxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C47H71NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-31,33-38,40-44,46,49,51-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 |
Clave InChI |
GXLOOVOKGBOVIH-YPBFURFVSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](CC(=O)C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(=O)CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
SMILES canónico |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(=O)CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Sinónimos |
mycoheptin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)


